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This technical support center provides troubleshooting guidance and frequently asked

questions for researchers and scientists working on the surface passivation of formamidinium

lead iodide (FAPbI3)-rich perovskites using cesium iodide (CsI).

Frequently Asked Questions (FAQs)
Q1: What is the primary benefit of using cesium iodide for surface passivation of FAPbI3-rich

perovskites?

A1: The primary benefit of using CsI for surface passivation is the significant improvement in

both the power conversion efficiency (PCE) and the operational stability of the resulting

perovskite solar cells (PSCs).[1][2][3][4] CsI treatment effectively passivates ionic defects at the

surface and grain boundaries of the perovskite film, which reduces non-radiative recombination

and elongates the carrier recombination lifetime.[1][2] This leads to higher open-circuit voltage

(Voc) and fill factor (FF).[2]

Q2: How does CsI surface passivation compare to incorporating CsI into the bulk of the

perovskite?

A2: Surface passivation with CsI has been shown to outperform bulk incorporation in several

studies.[1][2][3][4] While bulk incorporation can help stabilize the perovskite phase and

increase crystal grain size, applying CsI as a surface treatment specifically targets the

mitigation of defects at the critical perovskite/hole transport material (HTM) interface.[2][5] This

targeted approach can lead to a more dramatic improvement in device performance, with one
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study reporting a champion PCE of 24.1% with CsI surface passivation compared to 22.73%

for the control device.[2]

Q3: What is the proposed mechanism behind CsI surface passivation?

A3: The proposed mechanism involves the CsI layer reducing interfacial defects, thereby

minimizing charge transport losses.[6] The iodide ions from CsI can fill iodide vacancies, which

are common defects in FAPbI3 perovskites.[2] The cesium cations may also interact with the

perovskite surface, passivating other types of defects. This passivation reduces trap-state

density, suppresses non-radiative recombination, and improves charge carrier mobility.[2]

Q4: What are the expected improvements in photovoltaic parameters after CsI surface

passivation?

A4: Researchers can expect significant improvements in all key photovoltaic parameters.

Published data shows an increase in PCE from around 20-22% for control devices to over 24%

for CsI-passivated devices.[1][2] Specifically, you can anticipate a notable increase in the open-

circuit voltage (Voc) and the fill factor (FF).[2] The short-circuit current density (Jsc) may also

see a slight improvement.[2]
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Issue Possible Cause(s) Troubleshooting Steps

Low Power Conversion

Efficiency (PCE) after CsI

passivation.

1. Sub-optimal CsI

concentration or deposition

method. 2. Incomplete or non-

uniform coverage of the CsI

layer. 3. Degradation of the

underlying perovskite film

during the passivation step.

1. Optimize the concentration

of the CsI solution (typically in

isopropanol). Start with a low

concentration and gradually

increase it. 2. Ensure uniform

spin-coating of the CsI

solution. Optimize spin speed

and duration. 3. Minimize the

exposure of the perovskite film

to the ambient atmosphere

during the passivation process.

Decreased Fill Factor (FF)

after CsI treatment.

1. Excessive CsI layer

thickness leading to increased

series resistance. 2. Chemical

reaction or degradation at the

perovskite/HTL interface.

1. Reduce the concentration of

the CsI solution or the spin-

coating time to form a thinner

passivation layer. 2.

Characterize the interface

using techniques like X-ray

photoelectron spectroscopy

(XPS) to check for unwanted

chemical changes.

Poor reproducibility of results.

1. Inconsistent environmental

conditions (humidity,

temperature). 2. Variations in

the quality of the FAPbI3-rich

perovskite film. 3. Inconsistent

timing and execution of the

passivation step.

1. Strictly control the humidity

and temperature of the

glovebox or processing

environment. 2. Ensure a

consistent and high-quality

perovskite deposition process

before passivation. 3.

Standardize the entire

passivation protocol, including

solution preparation, spin-

coating parameters, and

annealing conditions.

Film delamination or visible

defects after passivation.

1. Solvent incompatibility

between the CsI solution and

1. Test different solvents for

the CsI solution that are
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the perovskite film. 2.

Mechanical stress induced by

the passivation layer.

orthogonal to the perovskite

film. Isopropanol is a common

choice. 2. Optimize the

annealing temperature and

time after CsI deposition to

relieve stress and improve

adhesion.

Quantitative Data Summary
Table 1: Photovoltaic Performance of FAPbI3-Rich Perovskite Solar Cells With and Without CsI

Surface Passivation.

Device Voc (V)
Jsc (mA·cm-

2)
FF (%) PCE (%) Reference

Control

((FAPbI3)0.9

8(MAPbBr3)0

.02)

1.12 - 80.5 22.73 [2]

CsI-

Passivated
1.164 25.15 82.2 24.1 [2]

Control - - - 20.5 [1]

Ethylammoni

um Iodide

Treated

- - - 22.3 [1]

Table 2: Optoelectronic Properties of Control and CsI-Passivated Perovskite Films.
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Property Control Film CsI-Passivated Film Reference

Charge Carrier

Mobility (cm2V-1s-1)
19.8 24.2 [2]

Photoluminescence

Quantum Yield

(PLQY) (%)

0.4 8 [2]

Quasi-Fermi Level

Splitting (QFLS) (V)
1.13 1.20 [2]

Experimental Protocols
FAPbI3-Rich Perovskite Film Fabrication (One-Step
Method)
This protocol is a representative example and may require optimization based on specific

laboratory conditions and desired film characteristics.

Substrate Preparation:

Clean fluorine-doped tin oxide (FTO)-coated glass substrates by sequential ultrasonication

in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

Dry the substrates with a nitrogen gun and then treat with UV-ozone for 15 minutes.

Deposit an electron transport layer (e.g., SnO2) by spin-coating and anneal according to

established procedures.

Perovskite Precursor Solution Preparation:

Prepare a precursor solution for a composition such as (FAPbI3)0.98(MAPbBr3)0.02.

Dissolve the appropriate molar ratios of formamidinium iodide (FAI), lead iodide (PbI2),

methylammonium bromide (MABr), and lead bromide (PbBr2) in a mixed solvent of DMF

and DMSO (e.g., 4:1 v/v).
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Stir the solution at room temperature for at least 2 hours.

Perovskite Film Deposition:

Transfer the prepared substrates into a nitrogen-filled glovebox.

Spin-coat the perovskite precursor solution onto the ETL-coated substrates. A two-step

spin program is often used (e.g., 1000 rpm for 10 s followed by 4000 rpm for 30 s).

During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning

substrate about 15 seconds before the end of the program.

Immediately transfer the substrate to a hotplate and anneal at a specific temperature (e.g.,

150 °C) for a defined time (e.g., 10-15 minutes).

Cesium Iodide Surface Passivation
CsI Solution Preparation:

Prepare a dilute solution of Cesium Iodide (CsI) in a suitable solvent, typically isopropanol

(IPA). The concentration is a critical parameter to optimize, with reported values often in

the range of 1-5 mg/mL.

CsI Deposition:

After the perovskite film has cooled down to room temperature after annealing, deposit the

CsI solution onto the perovskite surface via spin-coating.

A typical spin-coating speed is around 4000 rpm for 30 seconds.

Annealing:

Anneal the CsI-treated perovskite film at a moderate temperature (e.g., 100 °C) for a short

duration (e.g., 5-10 minutes) to remove the solvent and promote interaction with the

perovskite surface.

Device Completion and Characterization
Hole Transport Layer (HTL) Deposition:
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Deposit a hole transport layer (e.g., Spiro-OMeTAD) on top of the passivated perovskite

film by spin-coating.

Metal Electrode Deposition:

Thermally evaporate a metal back contact (e.g., gold or silver) to complete the device.

Characterization:

Measure the current density-voltage (J-V) characteristics of the completed solar cells

under simulated AM 1.5G solar illumination.

Perform other characterization techniques such as X-ray Diffraction (XRD) to analyze

crystallinity, X-ray Photoelectron Spectroscopy (XPS) to investigate surface chemistry, and

Time-Resolved Photoluminescence (TRPL) to study carrier dynamics.
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Caption: Experimental workflow for fabricating CsI-passivated FAPbI3 perovskite solar cells.
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Caption: Mechanism of FAPbI3 surface passivation with Cesium Iodide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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